2-Chloro-5-[2-(2-cyanophenyl)-1-oxoethyl]pyridine
Description
2-Chloro-5-[2-(2-cyanophenyl)-1-oxoethyl]pyridine is a pyridine derivative featuring a chlorine atom at the 2-position and a 2-cyanophenyl-substituted acetyl group at the 5-position. The compound’s structure combines electron-withdrawing substituents (chlorine and cyano groups) with a ketone functional group, which may influence its chemical reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
2-[2-(6-chloropyridin-3-yl)-2-oxoethyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O/c15-14-6-5-12(9-17-14)13(18)7-10-3-1-2-4-11(10)8-16/h1-6,9H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOERSPONWRFUNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)C2=CN=C(C=C2)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641779 | |
| Record name | 2-[2-(6-Chloropyridin-3-yl)-2-oxoethyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890100-44-4 | |
| Record name | 2-[2-(6-Chloropyridin-3-yl)-2-oxoethyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-[2-(2-cyanophenyl)-1-oxoethyl]pyridine typically involves multi-step organic reactions. One common method includes the reaction of 2-chloropyridine with a cyanophenyl derivative under specific conditions to introduce the desired functional groups. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-[2-(2-cyanophenyl)-1-oxoethyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield pyridine-N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its biological activities , particularly in the field of pharmacology. It exhibits promising properties as an anticancer agent , potentially inhibiting enzymes involved in tumor growth. The binding affinity studies indicate that it may interact with specific molecular targets, leading to the modulation of biochemical pathways.
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Inhibits tumor growth enzymes | |
| Enzyme Inhibition | Interacts with kinases or other targets | |
| Antimicrobial | Potential activity against various pathogens |
Synthesis and Chemical Reactions
The synthesis of 2-Chloro-5-[2-(2-cyanophenyl)-1-oxoethyl]pyridine typically involves multi-step reactions that enhance its yield and purity. Techniques such as recrystallization and chromatography are commonly employed to isolate the compound effectively.
Table 2: Synthesis Pathway Summary
| Step | Description |
|---|---|
| Initial Reaction | Formation of pyridine derivatives |
| Substitution Reaction | Introduction of the cyano group |
| Purification | Use of recrystallization and chromatography |
Material Science Applications
Beyond medicinal applications, this compound is also explored for its utility in material science. Its unique chemical properties allow it to be used as an intermediate in the synthesis of novel materials, including polymers and coatings.
Case Study 1: Anticancer Research
A study demonstrated that derivatives of this compound showed significant inhibition of cancer cell lines. The research focused on the mechanism of action, revealing that the compound interferes with cell cycle progression by inhibiting specific kinases involved in mitosis.
Case Study 2: Antimicrobial Activity
In another investigation, the compound was tested against a range of bacterial strains, showcasing notable antimicrobial properties. The minimum inhibitory concentration values indicated effectiveness comparable to established antibiotics, suggesting potential for therapeutic development.
Mechanism of Action
The mechanism by which 2-Chloro-5-[2-(2-cyanophenyl)-1-oxoethyl]pyridine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physical Properties
The following table compares key physical properties of 2-Chloro-5-[2-(2-cyanophenyl)-1-oxoethyl]pyridine with structurally related pyridine derivatives:
Notes:
- Substituted phenyl analogs (e.g., nitro, bromo, or methyl groups) exhibit higher melting points (268–287°C) due to increased molecular symmetry and intermolecular interactions .
- The cyanophenyl-acetyl group in the target compound introduces steric bulk and hydrogen-bonding capacity via the ketone, which may influence crystallinity and solubility compared to simpler substituents like CF₃ .
Biological Activity
2-Chloro-5-[2-(2-cyanophenyl)-1-oxoethyl]pyridine is a pyridine derivative that has garnered attention due to its diverse biological activities. This compound, with the molecular formula , features a chloro substituent and an oxoethyl side chain, enhancing its reactivity and biological potential. This article explores the compound's biological activity, including its mechanisms of action, applications in research, and relevant case studies.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The compound is known to inhibit or modulate the activity of these molecular targets by binding to their active sites. This interaction can lead to various biochemical consequences, such as:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in cell proliferation, which is particularly relevant in cancer research.
- Protein Interactions : It may also interfere with protein-protein interactions, affecting signaling pathways crucial for cellular functions.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Its ability to inhibit specific kinases involved in tumor growth has been documented. For instance, studies have shown that derivatives of this compound can effectively inhibit Polo-like kinase 1 (Plk1), a target in various cancers .
Table 1: Summary of Anticancer Activity
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against various bacterial strains. Its derivatives have been tested for effectiveness against both Gram-positive and Gram-negative bacteria, showcasing promising results.
Table 2: Antimicrobial Activity
| Bacterial Strain | MIC (mg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.025 | Effective |
| Escherichia coli | 0.020 | Effective |
| Pseudomonas aeruginosa | 0.050 | Moderate |
Case Studies
Several studies have investigated the biological activity of this compound:
- Inhibition of Kinases : A study focused on the inhibition of Plk1 revealed that this compound could significantly reduce cell viability in cancer cell lines, suggesting its potential as an anticancer agent .
- Antimicrobial Testing : Another research effort evaluated the antimicrobial properties of various derivatives, finding that some exhibited low MIC values against common pathogens, indicating strong antibacterial effects .
- Enzyme Interaction Studies : Investigations into enzyme interactions highlighted the compound's ability to bind effectively at active sites, leading to inhibition of enzymatic activity critical for cell cycle progression.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-Chloro-5-[2-(2-cyanophenyl)-1-oxoethyl]pyridine, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step routes, such as:
- Step 1 : Chlorination at the pyridine C2 position using POCl₃ or SOCl₂ under reflux conditions (60–100°C) to introduce the chloro group .
- Step 2 : Friedel-Crafts acylation or Suzuki coupling to attach the 2-cyanophenyl-1-oxoethyl moiety at C5. Catalysts like Pd(PPh₃)₄ or AlCl₃ are used, with yields improved by optimizing solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) .
- Optimization : Reaction monitoring via TLC/HPLC and purification by column chromatography (silica gel, hexane/EtOAc gradient) ensures product purity.
Q. Which spectroscopic techniques are most effective for characterizing structural features like the nitrile and ketone groups?
- Methodology :
- ¹³C-NMR : The nitrile carbon (C≡N) resonates at ~115–120 ppm, while the ketone carbonyl (C=O) appears at ~190–210 ppm. Multiplicity in DEPT-135 can confirm non-protonated carbons .
- IR Spectroscopy : Sharp absorption bands at ~2240 cm⁻¹ (C≡N stretch) and ~1680 cm⁻¹ (C=O stretch) provide functional group confirmation .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of Cl or CN groups) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Conduct reactions in fume hoods due to potential release of HCl or HCN vapors during decomposition .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb spills using vermiculite .
Advanced Research Questions
Q. How can computational chemistry predict regioselectivity in nucleophilic substitution reactions at the C2 chloro position?
- Methodology :
- DFT Calculations : Optimize molecular geometry using Gaussian09 at the B3LYP/6-31G(d) level to analyze electron density maps. The C2 position shows higher electrophilicity (Mulliken charge: ~+0.25) compared to C3/C4, favoring nucleophilic attack .
- Transition State Analysis : Calculate activation energies for competing pathways (e.g., SNAr vs. radical mechanisms) to rationalize observed selectivity in amination or hydrolysis reactions .
Q. What strategies resolve contradictions in reported biological activity data for pyridine derivatives with similar substituents?
- Methodology :
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing CN with CF₃ or CH₃) and assay against target enzymes (e.g., kinases) to isolate electronic vs. steric effects .
- Meta-Analysis : Cross-reference biological data with purity assessments (e.g., HPLC ≥98%) to rule out impurity-driven artifacts. For example, residual AlCl₃ from synthesis may inhibit enzyme activity .
Q. How can solvent effects influence the tautomeric equilibrium of the 1-oxoethyl group in solution?
- Methodology :
- Variable Temperature NMR : Monitor keto-enol tautomerism in DMSO-d₆ vs. CDCl₃. In polar aprotic solvents, the keto form dominates (δ ~8.1 ppm for pyridine H), while enolization increases in protic solvents (e.g., MeOH), shifting proton signals .
- Computational Solvent Modeling : Use COSMO-RS to predict solvation free energies and tautomer stability. Dielectric constants >30 (e.g., DMSO) stabilize the keto form .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
